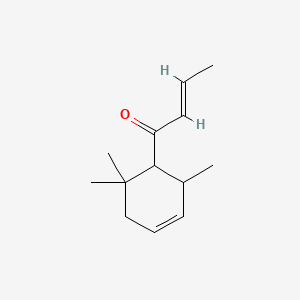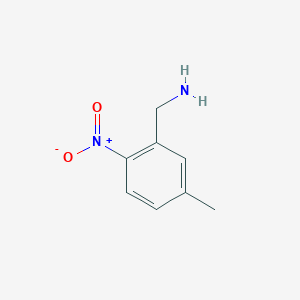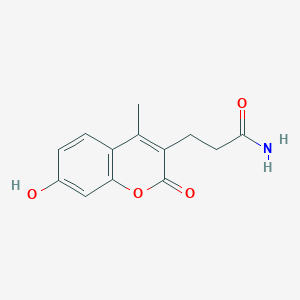
3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a compound belonging to the coumarin family, which are benzopyran-2-one derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound features a chromen-2-one core with a hydroxy group at position 7, a methyl group at position 4, and a propanamide group at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide typically involves the Pechmann condensation reaction. This reaction is carried out between resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of 7-hydroxy-4-methylcoumarin, which is then further reacted with propanoyl chloride to introduce the propanamide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. This may include the use of green solvents, catalysts, and other environmentally friendly procedures to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 7-oxo-4-methyl-2H-chromen-3-yl)propanamide.
Reduction: Formation of 3-(7-hydroxy-4-methyl-2H-chromen-3-yl)propanamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
作用機序
The biological activity of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is primarily attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication, thereby exhibiting antimicrobial activity. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Similar Compounds
7-hydroxy-4-methylcoumarin: Lacks the propanamide group but shares similar biological activities.
4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Contains an epoxide group instead of the propanamide group.
Coumarin-3-carboxylic acid: Features a carboxylic acid group at position 3 instead of the propanamide group.
Uniqueness
3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is unique due to the presence of the propanamide group, which enhances its solubility and potentially its biological activity compared to other coumarin derivatives. This structural modification allows for a broader range of applications and improved efficacy in various therapeutic areas .
特性
IUPAC Name |
3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7-9-3-2-8(15)6-11(9)18-13(17)10(7)4-5-12(14)16/h2-3,6,15H,4-5H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDRYBNDWROSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
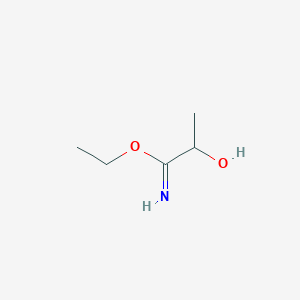
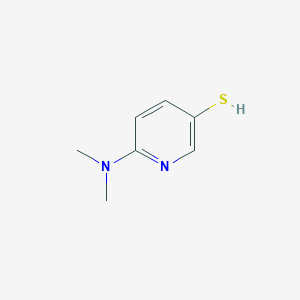
![2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7810495.png)
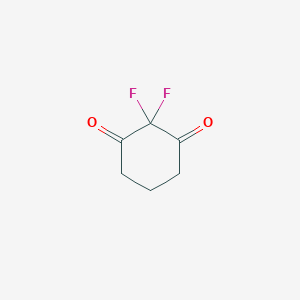
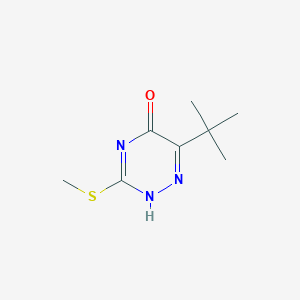
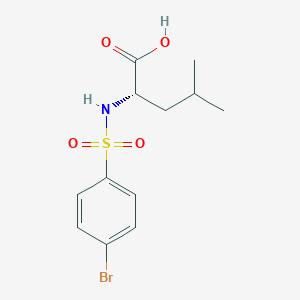
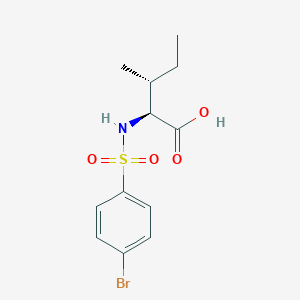
![N-[2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-S-(phenylmethyl)-D-cysteine](/img/structure/B7810533.png)
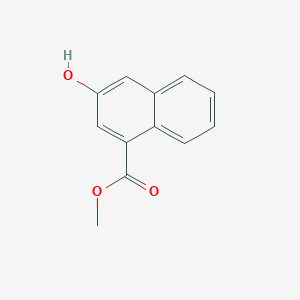
![{2-Amino-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(phenyl)methanone](/img/structure/B7810542.png)
![3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid](/img/structure/B7810548.png)
![N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B7810561.png)
